1H-Benzimidazole-4,7-diol
CAS No.: 102170-38-7
Cat. No.: VC20740419
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102170-38-7 |
---|---|
Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 1H-benzimidazole-4,7-diol |
Standard InChI | InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) |
Standard InChI Key | LCYKFWZACWTNDC-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1O)NC=N2)O |
Canonical SMILES | C1=CC(=C2C(=C1O)NC=N2)O |
Chemical Identity and Structure
Nomenclature and Identification
1H-Benzimidazole-4,7-diol is a benzimidazole derivative containing two hydroxyl groups at positions 4 and 7 of the benzimidazole ring system. The compound is registered with the Chemical Abstracts Service (CAS) under the number 102170-38-7 . The compound is also known by several synonyms including 4,7-dihydroxybenzimidazole, 1H-benzoimidazole-4,7-diol, 4,7-Dihydroxy-benzimidazol, and 1H-1,3-benzodiazole-4,7-diol . Each of these names highlights the core benzimidazole structure with its characteristic hydroxyl group substituents at positions 4 and 7. The compound is assigned PubChem CID 22481148 in the PubChem database, which serves as its unique identifier in this comprehensive chemical database maintained by the National Center for Biotechnology Information (NCBI) .
Structural Characteristics
The molecular structure of 1H-Benzimidazole-4,7-diol consists of a benzimidazole core with two hydroxyl substituents. The benzimidazole scaffold itself comprises a benzene ring fused to an imidazole ring, creating a bicyclic aromatic structure. This fusion occurs between positions 4 and 5 of the imidazole ring and positions 1 and 2 of the benzene ring. The compound features hydroxyl groups at positions 4 and 7 of the resulting fused ring system. The presence of these hydroxyl groups significantly influences the compound's physical properties, particularly its solubility and hydrogen bonding capabilities. These structural features are crucial in determining the compound's biological interactions and potential therapeutic applications.
Physical and Chemical Properties
Fundamental Physical Properties
1H-Benzimidazole-4,7-diol possesses distinctive physical and chemical properties that are essential for understanding its behavior in different environments and potential applications. The compound has a molecular formula of C7H6N2O2, corresponding to a molecular weight of 150.135 g/mol and an exact mass of 150.042923 . This relatively low molecular weight is characteristic of small molecule drug candidates and chemical building blocks. The compound exhibits a density of 1.6±0.1 g/cm³, which is relatively high for an organic molecule, suggesting tight packing in its solid state . Its boiling point is notably high at 611.0±35.0 °C at 760 mmHg, indicating strong intermolecular forces likely due to hydrogen bonding through its hydroxyl groups and nitrogen atoms . Similarly, its flash point of 323.3±25.9 °C reflects its thermal stability and resistance to combustion .
Detailed Physical and Chemical Parameters
The compound demonstrates several key physicochemical parameters that influence its behavior in biological systems and chemical reactions. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1H-Benzimidazole-4,7-diol
The compound's LogP value of -0.09 indicates it is slightly hydrophilic, suggesting it would have moderate water solubility . This is significant for potential pharmaceutical applications as it impacts absorption and distribution within biological systems. The polar surface area (PSA) of 69.14 Ų reflects the surface area occupied by polar atoms (oxygen and nitrogen) in the molecule, which influences its membrane permeability and bioavailability . The low vapor pressure of 0.0±1.8 mmHg at 25°C suggests minimal volatility at room temperature, which is relevant for stability during storage and handling .
Synthesis and Derivatives
Notable Derivatives
Several derivatives of benzimidazole with substitutions at the 4 and 7 positions have been reported in the literature. One such derivative is 1H-Benzimidazole-4,7-diol,1-propyl-(9CI), which features a propyl group attached to the N1 position of the benzimidazole core in addition to the hydroxyl groups at positions 4 and 7 . This compound has a CAS number of 705927-84-0 and a molecular formula of C10H12N2O2, corresponding to a molecular weight of 192.21448 .
Another class of related compounds includes benzimidazole-4,7-diones, which feature keto groups instead of hydroxyl groups at positions 4 and 7. These compounds have shown promising biological activities, particularly as potential anticancer agents. Some of these derivatives have demonstrated cytotoxicity against colon, breast, and lung cancer cell lines, with potency comparable to established anticancer drugs like mitomycin C .
Research Significance and Future Directions
Current Research Status
Research on 1H-Benzimidazole-4,7-diol specifically appears limited based on the available search results, suggesting an opportunity for further investigation of this compound. The majority of related research has focused on benzimidazole derivatives with different substitution patterns or on benzimidazole-4,7-diones rather than diols. This research gap presents opportunities for chemists and pharmacologists to explore the properties and potential applications of this specific compound. Current knowledge primarily encompasses its physical and chemical properties, with limited information on biological activities or synthetic methodologies.
Structure-Activity Relationship Studies
Future research could productively focus on establishing structure-activity relationships (SAR) for 1H-Benzimidazole-4,7-diol and its derivatives. By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers could identify key structural features responsible for specific therapeutic effects. For instance, comparing the activities of 1H-Benzimidazole-4,7-diol with its dione counterparts and derivatives with different substituents at positions 1, 2, 4, 5, 6, and 7 could provide valuable insights into the optimal structural requirements for antimicrobial, anticancer, or other biological activities.
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